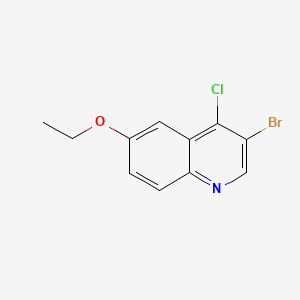
3-Bromo-4-chloro-6-ethoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-4-chloro-6-ethoxyquinoline” is a chemical compound with the CAS Number: 1204810-86-5 . It has a molecular weight of 286.56 and its IUPAC name is 3-bromo-4-chloro-6-ethoxyquinoline . This compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for “3-Bromo-4-chloro-6-ethoxyquinoline” is 1S/C11H9BrClNO/c1-2-15-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“3-Bromo-4-chloro-6-ethoxyquinoline” is a solid at room temperature . The compound’s molecular formula is C11H9BrClNO .
Applications De Recherche Scientifique
Pharmacology: Drug Development
3-Bromo-4-chloro-6-ethoxyquinoline: is utilized in pharmacological research as a precursor for synthesizing various compounds with potential therapeutic effects. Its structure serves as a key intermediate in the creation of quinoline-based drugs, which are known for their antimalarial, antibacterial, and antifungal properties. The compound’s halogenated nature allows for further functionalization, making it valuable in the development of novel pharmaceuticals .
Material Science: Organic Electronics
In material science, particularly in the field of organic electronics, 3-Bromo-4-chloro-6-ethoxyquinoline can be employed in the synthesis of organic semiconductors. These semiconductors are used in the production of light-emitting diodes (OLEDs), photovoltaic cells, and transistors. The compound’s ability to undergo various chemical reactions makes it suitable for tuning the electronic properties of materials .
Chemical Synthesis: Building Blocks
This compound is a valuable building block in chemical synthesis. It is used to construct complex molecular architectures due to its reactive bromo and chloro groups, which can undergo cross-coupling reactions. These reactions are fundamental in creating a wide array of organic compounds, including heterocyclic compounds that are prevalent in many drugs and agrochemicals .
Analytical Chemistry: Reference Standards
3-Bromo-4-chloro-6-ethoxyquinoline: is used in analytical chemistry as a reference standard. It helps in the calibration of analytical instruments and ensures the accuracy of analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry, which are critical for the quantification and qualification of chemical entities in various samples .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound finds application in enzyme inhibition studies. It can act as an inhibitor or a substrate analog to study the mechanism of action of enzymes, particularly those involved in the metabolism of quinoline derivatives. This is crucial for understanding disease pathways and developing targeted therapies .
Agricultural Research: Pesticide Synthesis
The halogenated quinoline structure of 3-Bromo-4-chloro-6-ethoxyquinoline is also explored in agricultural research for the synthesis of pesticides. Its chemical framework is modified to create compounds that can act as fungicides, herbicides, or insecticides, contributing to the protection of crops and yield optimization .
Environmental Applications: Pollutant Degradation
Lastly, research into environmental applications of 3-Bromo-4-chloro-6-ethoxyquinoline includes its potential use in the degradation of pollutants. Studies may investigate its role as a photocatalyst or its incorporation into advanced materials designed to break down harmful environmental contaminants .
Safety And Hazards
The safety information for “3-Bromo-4-chloro-6-ethoxyquinoline” includes several hazard statements: H301, H311, and H331 . These statements indicate that the compound is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
3-bromo-4-chloro-6-ethoxyquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNO/c1-2-15-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIOCHWWMNQDEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671166 |
Source


|
| Record name | 3-Bromo-4-chloro-6-ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-6-ethoxyquinoline | |
CAS RN |
1204810-86-5 |
Source


|
| Record name | 3-Bromo-4-chloro-6-ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598815.png)



![(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B598821.png)


![(4,4-Bis(2-dodecylphenyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B598826.png)

![6-Bromo-5-methyl-2H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B598828.png)



![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-4-hydroxy-](/img/structure/B598834.png)